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Technical Support Center: AZD6738 and
Paclitaxel Combination Therapy
This technical support center provides researchers, scientists, and drug development

professionals with essential information for optimizing the dosing schedule for AZD6738
(Ceralasertib) and paclitaxel combination therapy. It includes troubleshooting guides and

frequently asked questions to address specific experimental challenges.

Frequently Asked Questions (FAQs)
Q1: What is the underlying scientific rationale for combining AZD6738 and paclitaxel?

A1: The combination of AZD6738 and paclitaxel is based on a synergistic mechanism of action.

Paclitaxel is a microtubule-stabilizing agent that disrupts the normal dynamics of the mitotic

spindle, leading to mitotic arrest and cell death, particularly in rapidly dividing cancer cells.[1][2]

[3] This disruption causes chromosome mis-segregation.[4] AZD6738 is a potent and selective

inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key protein in the DNA

damage response (DDR) pathway.[5][6] By inhibiting ATR, AZD6738 prevents cancer cells from

repairing the DNA damage and replication stress induced by paclitaxel, ultimately leading to

enhanced cancer cell death.[6][7]

Q2: What is a recommended starting point for a dosing schedule in preclinical models?
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A2: A recommended Phase 2 Dose (RP2D) from a clinical trial (NCT02630199) was

established as 240 mg of ceralasertib twice daily (BD) on days 1-14, combined with paclitaxel

at 80 mg/m² on days 1, 8, and 15 of a 28-day cycle.[8][9][10][11][12] For preclinical in vivo

studies in xenograft models, AZD6738 has been dosed at various schedules, including daily

(QD) and twice daily (BID) administrations, with doses ranging from 6.25 mg/kg to 50 mg/kg.

[13][14] The optimal schedule is often model-dependent and may require empirical

determination.[13]

Q3: What are the expected toxicities with this combination, and how can they be managed?

A3: In clinical studies, the most common toxicities observed with the combination of

ceralasertib and paclitaxel were neutropenia, anemia, and thrombocytopenia.[8][9][12] In

preclinical models, researchers should monitor for signs of toxicity such as weight loss and

myelosuppression.[15] If significant toxicity is observed, consider reducing the dose or altering

the schedule of AZD6738 administration, for instance, by introducing drug-free intervals to

allow for bone marrow recovery.[16]

Q4: How can I determine if AZD6738 is effectively inhibiting ATR in my experimental system?

A4: The most direct way to assess ATR inhibition is to measure the phosphorylation of its

downstream target, Checkpoint Kinase 1 (CHK1), at Serine 345 (p-CHK1 Ser345).[17] A

decrease in p-CHK1 levels upon AZD6738 treatment indicates target engagement. Additionally,

an increase in DNA damage markers such as γH2AX can be observed as a consequence of

ATR inhibition.[18][19] In vivo, pharmacodynamic biomarkers like pRAD50 can also be

assessed in tumor biopsies.[11][20]
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Issue Possible Cause Recommended Solution

High level of cell death in

paclitaxel-only control group.

Cell line is highly sensitive to

paclitaxel.

Perform a dose-response

curve for paclitaxel alone to

determine the IC50 and select

a concentration for

combination studies that

results in partial growth

inhibition (e.g., IC20-IC30).

No synergistic or additive

effect observed with the

combination.

Suboptimal dosing schedule.

The timing of administration of

each drug is critical for

synergy.

Experiment with different

schedules, such as sequential

dosing (paclitaxel followed by

AZD6738) versus concurrent

dosing. The duration of

AZD6738 exposure can also

be varied.[13]

Cell line may be resistant to

this combination.

Not all cell lines will exhibit

synergy. Consider screening a

panel of cell lines to identify

sensitive models. An in vitro

synergy panel has shown an

additive effect in a subset of

gastric cancer cell lines.[4]

Inconsistent results in cell

viability assays (e.g., MTT,

CellTiter-Glo).

Variability in cell seeding

density or drug concentrations.

Ensure accurate and

consistent cell seeding.

Prepare fresh drug dilutions for

each experiment from a

validated stock solution.

Weak or no γH2AX signal in

Western blot after treatment.

Insufficient drug concentration

or treatment time.

Increase the concentration of

AZD6738 and/or the duration

of treatment. A typical

treatment duration to observe

a robust increase in γH2AX is

24 hours.[6]
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Issues with antibody or blotting

procedure.

Use a validated anti-γH2AX

antibody and ensure that

phosphatase inhibitors are

included in the lysis buffer to

preserve the phosphorylation

of H2AX.[6]

Difficulty in establishing a

tolerated in vivo dose.

The combination leads to

excessive toxicity.

Start with lower doses of both

agents and perform a dose

escalation study. Consider

intermittent dosing of AZD6738

(e.g., 5 days on, 2 days off) to

mitigate toxicity.[13]

Data Presentation
Table 1: AZD6738 IC50 Values in Various Cancer Cell Lines

Cell Line Cancer Type AZD6738 IC50 (µM)

LoVo Colorectal Cancer 0.52

NCI-H1373 Lung Cancer 5.32

MDA-MB-231 Triple-Negative Breast Cancer
0.75 (Normoxia), 0.23

(Hypoxia)

HT29 Colorectal Cancer ≥1

HCT116 Colorectal Cancer ≥1

SK-BR-3 HER2+ Breast Cancer <1

BT-474 HER2+ Breast Cancer >1

Data compiled from multiple preclinical studies.[2][3][5][7]

Table 2: Clinical Dosing Cohorts for AZD6738 and Paclitaxel Combination (NCT02630199)

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Detection_of_H2AX_by_Western_Blot_Following_Prexasertib_Treatment.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9359726/
https://www.benchchem.com/product/b8715501?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11425890/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9926513/
https://aacrjournals.org/mct/article/16/1/25/146063/Radiosensitization-by-the-ATR-Inhibitor-AZD6738
https://pubmed.ncbi.nlm.nih.gov/27501113/
https://www.benchchem.com/product/b8715501?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8715501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cohort
Ceralasertib (AZD6738)
Dose and Schedule

Paclitaxel Dose and
Schedule

1 40 mg QD, Days 1-21 80 mg/m², Days 1, 8, 15

2 60 mg QD, Days 1-21 80 mg/m², Days 1, 8, 15

3 80 mg QD, Days 1-21 80 mg/m², Days 1, 8, 15

4 160 mg QD, Days 1-7 80 mg/m², Days 1, 8, 15

5a 240 mg QD, Days 1-7 80 mg/m², Days 1, 8, 15

5b 160 mg QD, Days 1-14 80 mg/m², Days 1, 8, 15

6 160 mg BD, Days 1-14 80 mg/m², Days 1, 8, 15

7 (RP2D) 240 mg BD, Days 1-14 80 mg/m², Days 1, 8, 15

All schedules are for a 28-day cycle. QD: once daily, BD: twice daily, RP2D: Recommended

Phase 2 Dose.[4]

Experimental Protocols
1. Cell Viability (MTT) Assay

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth

during the treatment period and incubate overnight.

Drug Treatment: Treat cells with a range of concentrations of AZD6738 and paclitaxel, both

as single agents and in combination. Include a vehicle-only control. Incubate for the desired

treatment duration (e.g., 72 hours).

MTT Addition: Following treatment, add MTT solution (final concentration 0.5 mg/mL) to each

well and incubate for 2-4 hours at 37°C.

Formazan Solubilization: Remove the MTT-containing medium and add a solubilization

solution (e.g., DMSO) to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm)

using a microplate reader.

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and

determine IC50 values.

2. Western Blot for Pharmacodynamic Markers (p-CHK1, γH2AX)

Cell Treatment and Lysis: Treat cells with AZD6738 and/or paclitaxel for the desired time.

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and

phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

Sample Preparation and Electrophoresis: Normalize protein amounts, add Laemmli buffer,

and boil. Separate proteins by SDS-PAGE.

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST). Incubate with primary

antibodies against p-CHK1 (Ser345), total CHK1, γH2AX, and a loading control (e.g., β-

actin).

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated

secondary antibody. Detect the signal using an ECL substrate and an imaging system.

Quantification: Quantify band intensities and normalize the phosphorylated protein signal to

the total protein signal.

3. Cell Cycle Analysis by Flow Cytometry

Cell Treatment: Treat cells with AZD6738 and/or paclitaxel for the desired duration.

Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a

DNA dye (e.g., propidium iodide) and RNase A.
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Flow Cytometry: Analyze the stained cells using a flow cytometer to measure DNA content.

Data Analysis: Gate the cell populations to quantify the percentage of cells in the G0/G1, S,

and G2/M phases of the cell cycle.

Mandatory Visualizations
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In Vitro Experiments

In Vivo Experiments
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://aacrjournals.org/clincancerres/article/27/19/5213/671706/Ceralasertib-AZD6738-an-Oral-ATR-Kinase-Inhibitor
https://pmc.ncbi.nlm.nih.gov/articles/PMC5528661/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5528661/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8524847/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8524847/
https://www.researchgate.net/figure/ATR-CHK1-inhibition-leads-to-increased-replication-stress-particularly-in-cells-with_fig4_342087966
https://www.researchgate.net/figure/Pharmacodynamic-study-from-a-dramatic-responder-to-AZD6738-paclitaxel-This-patient-was_fig4_351509705
https://www.benchchem.com/product/b8715501#optimizing-the-dosing-schedule-for-azd6738-and-paclitaxel-combination-therapy
https://www.benchchem.com/product/b8715501#optimizing-the-dosing-schedule-for-azd6738-and-paclitaxel-combination-therapy
https://www.benchchem.com/product/b8715501#optimizing-the-dosing-schedule-for-azd6738-and-paclitaxel-combination-therapy
https://www.benchchem.com/product/b8715501#optimizing-the-dosing-schedule-for-azd6738-and-paclitaxel-combination-therapy
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8715501?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8715501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

